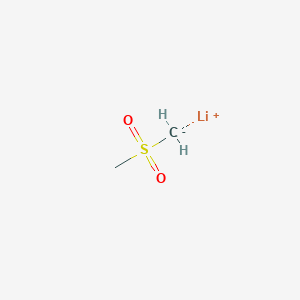
Nitrosyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrosyl bromide is a chemical compound with the formula NOBr. It is a red gas at room temperature and has a boiling point of 14.5°C. This compound is known for its reactivity and is of interest in various chemical processes due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nitrosyl bromide can be synthesized through the reaction of nitric oxide with bromine: [ 2NO + Br_2 \leftrightarrow 2NOBr ] This reaction is reversible and is one of the few third-order homogeneous gas reactions .
Another method involves the reaction of nitric oxide with potassium bromide: [ 2NO_2 + KBr \rightarrow BrNO + KNO_3 ]
Industrial Production Methods: Industrial production of this compound typically involves the controlled reaction of nitric oxide with bromine under specific conditions to ensure the desired yield and purity .
Types of Reactions:
Oxidation and Reduction: this compound can undergo photodissociation, breaking down into nitric oxide and bromine under light exposure.
Substitution: It can react with water to form nitrous acid and hydrobromic acid: [ NOBr + H_2O \rightarrow HNO_2 + HBr ]
Common Reagents and Conditions:
Photodissociation: Light is used to break the bond between nitrogen and bromine.
Aqueous Reactions: Water is a common reagent for hydrolysis reactions involving this compound.
Major Products:
- Nitric Oxide (NO)
- Bromine (Br_2)
- Nitrous Acid (HNO_2)
- Hydrobromic Acid (HBr)
Wissenschaftliche Forschungsanwendungen
Nitrosyl bromide is used in various scientific research applications due to its reactivity and unique properties:
- Chemistry: It is studied for its role in third-order homogeneous gas reactions and photodissociation kinetics .
- Biology and Medicine: Research into nitrosyl compounds often explores their potential biological functions and interactions with biological molecules .
- Industry: It is used in the synthesis of other chemical compounds and in processes requiring controlled reactivity .
Wirkmechanismus
The mechanism of action of nitrosyl bromide involves its ability to undergo photodissociation and react with various reagents. The molecular targets and pathways include:
Vergleich Mit ähnlichen Verbindungen
Nitrosyl bromide can be compared with other nitrosyl halides such as nitrosyl chloride (NOCl) and nitrosyl fluoride (NOF):
- Nitrosyl Chloride (NOCl): Similar in structure but contains chlorine instead of bromine. It has different reactivity and boiling points.
- Nitrosyl Fluoride (NOF): Contains fluorine and has distinct chemical properties compared to this compound .
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
13444-87-6 |
|---|---|
Molekularformel |
BrNO |
Molekulargewicht |
109.91 g/mol |
IUPAC-Name |
nitrosyl bromide |
InChI |
InChI=1S/BrNO/c1-2-3 |
InChI-Schlüssel |
BMNDJWSIKZECMH-UHFFFAOYSA-N |
Kanonische SMILES |
N(=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)












